molecular formula C14H20N2O4 B1334878 Piperazine, 1-(3,4,5-trimethoxybenzoyl)- CAS No. 964-65-8

Piperazine, 1-(3,4,5-trimethoxybenzoyl)-

Cat. No. B1334878
CAS RN: 964-65-8
M. Wt: 280.32 g/mol
InChI Key: QYQBLZDLNPLGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04880809

Procedure details

In methanol (20 ml) is dissolved 1-(6,7-dimethoxy-3,4-dihydro-3-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (0.6 g). The solution is subjected to catalytic reduction in a stream of hydrogen in the presence of a 10% palladium-carbon (0.3 g). The reaction mixture is filtered off. The filtrate is concentrated under reduced pressure. To the concentrate is added ether, and the mixture is stirred. The resulting colorless powder is collected by filtration to afford 6,7-dimethoxy-1,2,3,4-tetrahydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (0.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(6,7-dimethoxy-3,4-dihydro-3-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1OC)C=CC(C([N:17]1[CH2:22][CH2:21][N:20]([C:23](=[O:36])[C:24]3[CH:29]=[C:28]([O:30][CH3:31])[C:27]([O:32][CH3:33])=[C:26]([O:34][CH3:35])[CH:25]=3)[CH2:19][CH2:18]1)=O)C2.[H][H]>CO.[C].[Pd]>[CH3:31][O:30][C:28]1[CH:29]=[C:24]([CH:25]=[C:26]([O:34][CH3:35])[C:27]=1[O:32][CH3:33])[C:23]([N:20]1[CH2:21][CH2:22][NH:17][CH2:18][CH2:19]1)=[O:36] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-(6,7-dimethoxy-3,4-dihydro-3-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Quantity
0.6 g
Type
reactant
Smiles
COC=1C=C2CC(C=CC2=CC1OC)C(=O)N1CCN(CC1)C(C1=CC(=C(C(=C1)OC)OC)OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate is added ether
FILTRATION
Type
FILTRATION
Details
The resulting colorless powder is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N2CCNCC2)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 147.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.